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These application notes provide a comprehensive overview and detailed protocols for the

generation and characterization of a Keratin 12 (KRT12) knockout mouse model. This model is
an invaluable tool for studying corneal biology, the pathogenesis of corneal dystrophies such as
Meesmann corneal dystrophy, and for the preclinical evaluation of novel therapeutic strategies.

Introduction

Keratin 12 (KRT12) is a type | intermediate filament protein that is specifically expressed in the
corneal epithelium.[1][2][3][4][5] In conjunction with its type Il binding partner Keratin 3 (K3),
KRT12 forms the intermediate filament network that provides structural integrity and resilience
to the corneal epithelial cells.[2][5][6][7] Mutations in the KRT12 gene are known to cause
Meesmann corneal dystrophy, a hereditary eye disease characterized by fragile corneal
epithelium and the formation of intraepithelial microcysts.[2][3][7] The generation of a Krt12
knockout mouse model allows for in-depth investigation into the protein's function in
maintaining corneal health and serves as a crucial model for studying disease mechanisms
and testing potential therapies.

Data Presentation
Phenotypic Summary of KRT12 Knockout Mice
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superficial cells
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keratin intermediate
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Normal appear as dense network of keratin
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bundles; superficial intermediate filaments
cells devoid of
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KRT12 Expression Reduced Absent Present

Experimental Protocols

Two primary methods for generating KRT12 knockout mice are presented: CRISPR/Cas9-
mediated gene editing and homologous recombination in embryonic stem (ES) cells.

Protocol 1: CRISPR/Cas9-Mediated Generation of KRT12
Knockout Mice

This protocol outlines the generation of Krt12 knockout mice by direct injection of
CRISPR/Cas9 reagents into zygotes. This method is known for its high efficiency and shorter
timeline compared to traditional methods.[8][9]

1. Design and Synthesis of sgRNA
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Select a target site in an early exon of the mouse Krt12 gene.

Use online design tools to identify sgRNAs with high on-target scores and low off-target
potential.

Synthesize the sgRNA in vitro using a commercially available kit.
. Preparation of Injection Mix

Prepare a microinjection mix containing Cas9 mRNA or protein, the validated sgRNA, and
nuclease-free water.

A typical concentration is 100 ng/pL for Cas9 mRNA and 50 ng/uL for sgRNA.
. Zygote Microinjection
Harvest zygotes from superovulated female mice.

Microinject the CRISPR/Cas9 mix into the cytoplasm or pronucleus of the fertilized eggs.[3]
[10]

Culture the injected zygotes to the two-cell or blastocyst stage.
. Embryo Transfer

Surgically transfer the viable embryos into the oviducts of pseudopregnant recipient female
mice.

. Genotyping and Founder Identification

After birth, obtain tail biopsies from the pups for genomic DNA extraction.

Use PCR and Sanger sequencing to identify founder mice carrying indel mutations in the
Krtl2 gene.

T7 endonuclease | or surveyor nuclease assays can also be used for initial screening.[10]
[11]
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6. Breeding and Germline Transmission

o Breed founder mice with wild-type mice to establish germline transmission of the knockout
allele.

e Genotype the F1 generation to confirm the transmission of the mutation.

Protocol 2: Generation of KRT12 Knockout Mice via
Homologous Recombination in ES Cells

This traditional method involves targeting the Krt12 gene in mouse embryonic stem (ES) cells,
followed by the generation of chimeric mice.

1. Targeting Vector Construction

» Design a targeting vector containing homology arms flanking the region of the Krtl2 gene to
be deleted.

 Insert a positive selection cassette (e.g., neomycin resistance gene) to replace the deleted
region. A negative selection marker (e.g., diphtheria toxin A) can be included outside the
homology arms to select against random integration.

2. ES Cell Culture and Transfection

e Culture mouse ES cells on a feeder layer of mouse embryonic fibroblasts (MEFs).
o Electroporate the targeting vector into the ES cells.

3. Selection of Homologous Recombinants

o Select for ES cells that have incorporated the targeting vector using the positive selection
marker (e.g., G418 for neomycin resistance).

e Use PCR and Southern blotting to screen for and confirm homologous recombination events.
[12]

4. Chimera Generation
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« Inject the correctly targeted ES cells into blastocysts harvested from donor female mice.[2][4]
[13]

» Transfer the injected blastocysts into the uteri of pseudopregnant female recipients.[2][13]
5. Germline Transmission

e The resulting chimeric pups will have a coat color derived from both the ES cells and the
host blastocyst.

» Breed high-percentage male chimeras with wild-type females to achieve germline
transmission of the targeted allele.[13][14]

« ldentify F1 offspring with the coat color of the ES cell line, indicating germline transmission.
6. Generation of Homozygous Knockout Mice
* Intercross heterozygous F1 mice to produce homozygous KRT12 knockout mice.
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Caption: Role of KRT12 in Corneal Epithelial Cell Integrity.
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Experimental Workflow: CRISPR/Cas9 Method
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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